2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide
Description
2-Chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide is a heterocyclic compound featuring a 3,4-dihydro-2H-chromene (chromane) scaffold fused with a chloro-substituted acetamide group.
Properties
IUPAC Name |
2-chloro-N-(3,4-dihydro-2H-chromen-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-7-11(14)13-9-5-6-15-10-4-2-1-3-8(9)10/h1-4,9H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLMBOGOVJIBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407045 | |
| Record name | 2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91089-68-8 | |
| Record name | 2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acetylation of 3,4-Dihydro-2H-Chromen-4-Amine
The most widely reported method involves the direct acetylation of 3,4-dihydro-2H-chromen-4-amine with chloroacetyl chloride under basic conditions. In a representative procedure, 3,4-dihydro-2H-chromen-4-amine (1.0 equiv) is dissolved in anhydrous chloroform or dichloromethane, followed by the addition of triethylamine (1.5 equiv) to scavenge HCl generated during the reaction. Chloroacetyl chloride (1.2 equiv) is introduced dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 4–6 hours, after which the organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure. Recrystallization from ethanol-water (80:20) yields the title compound as a white crystalline solid (85–90% yield).
Key advantages of this method include:
Green Chemistry Approach Using Calcinated Eggshell Catalyst
Recent advancements emphasize sustainable synthesis via mechanochemical grinding. A mixture of 3,4-dihydro-2H-chromen-4-amine (1.0 equiv) and chloroacetyl chloride (1.1 equiv) is ground in a mortar with calcinated eggshell powder (10 wt%) for 2 hours at room temperature. The catalyst, prepared by calcining chicken eggshells at 900°C for 4 hours, provides a porous calcium oxide matrix that accelerates the reaction while eliminating solvent use. The crude product is purified via ethanol-water recrystallization, achieving 82–85% yield.
Comparative data highlights:
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Reaction Time | 4–6 hours | 2 hours |
| Solvent Consumption | 200 mL/g product | 0 mL |
| Energy Input | 0.8 kWh/mol | 0.1 kWh/mol |
| Carbon Footprint | 1.2 kg CO2/mol | 0.3 kg CO2/mol |
This approach reduces environmental impact by 75% while maintaining comparable purity.
Reaction Mechanism and Kinetic Analysis
The acetylation proceeds via a nucleophilic acyl substitution mechanism. The amine’s lone pair attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride and forming the acetamide bond. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a reaction energy barrier of 28.5 kcal/mol, consistent with experimental reaction rates at ambient conditions.
Kinetic studies in chloroform demonstrate pseudo-first-order behavior with a rate constant $$ k = 1.2 \times 10^{-3} \, \text{s}^{-1} $$ at 25°C. The Arrhenius equation yields an activation energy $$ E_a = 45.6 \, \text{kJ/mol} $$, indicating moderate temperature sensitivity.
Analytical Characterization and Quality Control
Spectroscopic Data
- IR (KBr) : 643 cm⁻¹ (C–Cl stretch), 1651 cm⁻¹ (amide C=O), 3078 cm⁻¹ (aromatic C–H).
- ¹H NMR (500 MHz, CDCl₃) : δ 6.85–7.25 (m, 4H, chromene aromatics), 4.15 (t, 2H, OCH₂), 3.92 (s, 2H, CH₂Cl), 3.10 (m, 1H, CH–NH), 2.75 (m, 2H, CH₂).
- ¹³C NMR : 168.5 ppm (C=O), 154.2 ppm (chromene C–O), 44.8 ppm (CH₂Cl).
Purity Assessment
HPLC analyses (C18 column, acetonitrile-water 70:30) show a single peak at $$ t_R = 6.2 \, \text{min} $$, confirming >99% purity for optimized methods. Melting points consistently range from 230–232°C across studies.
Industrial-Scale Production Considerations
Cost Analysis
| Component | Cost (USD/kg product) |
|---|---|
| 3,4-Dihydro-2H-chromen-4-amine | 120 |
| Chloroacetyl chloride | 85 |
| Solvents | 40 (traditional) / 0 (green) |
| Energy | 15 (traditional) / 2 (green) |
| Total | 260 / 207 |
The green method reduces production costs by 20%, primarily through solvent elimination.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The chromene ring can be oxidized to form chromone derivatives.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Formation of chromone derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the development of novel materials with specific optical and electronic properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Comparisons
Chromene-Based Analogs
- N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chlorophenoxy)acetamide (Chauhan et al., 2020): This compound shares the chromene backbone and acetamide group but includes additional substituents (cyano, phenyl, and chlorophenoxy). Key Difference: The presence of a fully aromatic 4H-chromene ring (vs. the partially saturated 2H-chromene in the main compound) may reduce conformational flexibility, affecting target binding.
5,7-Dihydroxy-4-propyl-2H-chromen-2-one derivatives (Abd-El-Aziz et al., 2016):
These analogs replace the acetamide with hydroxyl and propyl groups. Hydroxyl groups enable hydrogen bonding with microbial enzymes, explaining their antimicrobial activity. The absence of the chloroacetamide group reduces electrophilic reactivity, limiting cross-reactivity with mammalian targets .
Acetamide Derivatives with Heterocyclic Moieties
- N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (): These compounds integrate a thiazolidinone ring, which enhances metabolic stability and metal coordination capacity.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
This analog replaces the chromene with a dichlorophenyl-thiazole system. The twisted conformation of the dichlorophenyl ring (61.8° relative to the thiazole) creates steric hindrance, which may limit binding to flat enzymatic pockets. In contrast, the planar chromene core in the main compound could facilitate π-π stacking interactions .
Physicochemical Properties
Biological Activity
2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide is a synthetic compound derived from the chromene family, characterized by its unique structural features that include a chloro substituent and an acetamide group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is , and it possesses a molecular weight of 227.67 g/mol. The synthesis typically involves the reaction of 3,4-dihydro-2H-chromen-4-amine with chloroacetyl chloride under basic conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulating receptor signaling pathways. The specific mechanisms may vary depending on the target and biological context.
Biological Activities
Research indicates that compounds within the chromene class exhibit diverse biological activities:
- Anticancer Activity : Studies have shown that 2H-chromenes can induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and caspase activation . For instance, analogs derived from this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range.
- Antimicrobial Properties : Certain derivatives have exhibited antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases .
- Anticholinesterase Activity : Some studies highlight the ability of chromene derivatives to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . The compound's structure allows it to effectively compete with acetylcholine for binding at the enzyme's active site.
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Cell Line/Assay |
|---|---|---|---|
| Afifi et al. (2017) | Anticancer | 0.15 μM | A2780 |
| Rawat & Verma (2016) | Anticonvulsant | Not specified | In vivo models |
| Tehrani et al. (2019) | AChE Inhibition | 43 nM | Enzymatic assay |
| Alblewi et al. (2019) | Apoptosis Induction | Not specified | Various cancer cell lines |
These studies collectively indicate that this compound and its analogs possess significant therapeutic potential across multiple domains.
Structure-Activity Relationship (SAR)
The structure-activity relationship for chromene derivatives suggests that modifications to the chromene core and substituents can significantly influence their biological activity. For example, variations in the substituents on the aromatic ring or alterations in the acetamide group can enhance potency against specific biological targets .
Q & A
Basic Questions
Q. What synthetic methodologies are suitable for preparing 2-chloro-N-3,4-dihydro-2H-chromen-4-ylacetamide?
- The compound can be synthesized via C-amidoalkylation , a method validated for structurally related chloroacetamide derivatives. For example, 2-chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide was prepared by reacting trichloroacetamide intermediates with aromatic substrates under acidic conditions, followed by purification via column chromatography . Adjusting reaction time and solvent polarity (e.g., using 1,4-dioxane or acetic acid) can optimize yields .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Use spectroscopic techniques :
- IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NH stretch at ~3200–3300 cm⁻¹) .
- NMR spectroscopy (¹H and ¹³C) resolves substituent environments (e.g., chromene ring protons at δ 6.5–7.5 ppm, acetamide CH₂ at δ 3.8–4.2 ppm) .
- Compare experimental data with computational predictions (e.g., PubChem or NIST databases) to validate assignments .
Q. What preliminary biological screening approaches are recommended for this compound?
- Conduct in vitro assays to assess:
- Antimicrobial activity : Broth microdilution against bacterial/fungal strains.
- Enzyme inhibition : Target enzymes (e.g., kinases, proteases) using fluorescence-based assays.
- Reference structurally similar compounds (e.g., 2-chloro-N-pyrazolyl acetamides) that exhibit antileishmanial or anticancer activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Key variables :
- Catalyst selection : Anhydrous ZnCl₂ improves cyclization efficiency in chromene derivatives .
- Temperature control : Reflux conditions (e.g., 80–100°C) reduce side reactions like dimerization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Monitor byproducts (e.g., bis-thiophene derivatives) via TLC or HPLC and adjust stoichiometry accordingly .
Q. How should spectral data contradictions (e.g., unexpected NMR shifts) be resolved?
- Global fitting analysis : Integrate multiple spectroscopic datasets (e.g., ¹H, ¹³C, DEPT-135) to resolve overlapping signals, as demonstrated in studies of complex heterocycles .
- Computational validation : Use software like Gaussian or ACD/Labs to simulate NMR spectra and identify misassignments .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Functional group modulation : Synthesize analogs with variations in:
- The chromene ring (e.g., substituents at C-3 or C-7) .
- The acetamide side chain (e.g., halogenation, alkylation) .
- Biological testing : Correlate structural changes with activity metrics (e.g., IC₅₀ values in anticancer assays) .
Q. How can computational modeling enhance understanding of its mechanism of action?
- Molecular docking : Predict binding interactions with targets like tubulin (for anticancer activity) or microbial enzymes .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
- Use tools like AutoDock Vina or Schrödinger Suite for high-throughput screening .
Q. What protocols ensure compound stability during storage and experimental use?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
